tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate
Overview
Description
Tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique structure and reactivity, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate typically involves the use of tert-butyl carbazate and alkenyl halides. One common method is the palladium-catalyzed cross-coupling reaction between alkenyl halides and tert-butyl carbazate, which yields N-Boc-N-alkenylhydrazines . This reaction is carried out under mild conditions and provides high to moderate yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically mild and functional group tolerant, ensuring the stability of the compound during the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used in solid-phase peptide synthesis and as a reagent in various organic reactions.
Biology: The compound is employed in the synthesis of hydrazones, which are intermediates in the development of HIV-1 protease inhibitors.
Medicine: Its potential therapeutic applications include the development of novel drugs and therapeutic agents.
Industry: The compound is used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate involves its interaction with molecular targets and pathways. The compound exerts its effects by forming hydrazones with aldehydes, which are intermediates in various biochemical processes . These interactions can influence the activity of enzymes and other molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate include:
N-Boc-N-alkenylhydrazines: These compounds are prepared via similar synthetic routes and share structural similarities.
tert-Butyl carbazate: This compound is a precursor in the synthesis of this compound and has similar reactivity.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research. Its ability to form stable hydrazones and participate in various chemical reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(4-hydrazinyl-4-oxobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)11-6-4-5-7(13)12-10/h4-6,10H2,1-3H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKLJPQIOGTFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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